Pomalidomide-CO-PEG4-propargyl

PROTAC CRBN ligand E3 ligase affinity

Pomalidomide-CO-PEG4-propargyl (synonym: Pomalidomide-PEG4-Alkyne; CAS 2244702-88-1) is a heterobifunctional E3 ligase ligand–linker conjugate that combines a pomalidomide-derived cereblon (CRBN) binder, a four-unit polyethylene glycol (PEG4) spacer, and a terminal propargyl (alkyne) handle. With a molecular formula C25H29N3O9 and a molecular weight of 515.51 g/mol, this building block enables copper-catalyzed azide–alkyne cycloaddition (CuAAC) for rapid, modular conjugation to azide-bearing target-protein ligands in PROTAC (Proteolysis-Targeting Chimera) design.

Molecular Formula C25H29N3O9
Molecular Weight 515.5 g/mol
Cat. No. B14779489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-CO-PEG4-propargyl
Molecular FormulaC25H29N3O9
Molecular Weight515.5 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C25H29N3O9/c1-2-9-34-11-13-36-15-16-37-14-12-35-10-8-21(30)26-18-5-3-4-17-22(18)25(33)28(24(17)32)19-6-7-20(29)27-23(19)31/h1,3-5,19H,6-16H2,(H,26,30)(H,27,29,31)
InChIKeyLAFPOLNVYIOQGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-CO-PEG4-propargyl (Pomalidomide-PEG4-Alkyne): A Modular CRBN-Recruiting Building Block for PROTAC Assembly


Pomalidomide-CO-PEG4-propargyl (synonym: Pomalidomide-PEG4-Alkyne; CAS 2244702-88-1) is a heterobifunctional E3 ligase ligand–linker conjugate that combines a pomalidomide-derived cereblon (CRBN) binder, a four-unit polyethylene glycol (PEG4) spacer, and a terminal propargyl (alkyne) handle [1]. With a molecular formula C25H29N3O9 and a molecular weight of 515.51 g/mol, this building block enables copper-catalyzed azide–alkyne cycloaddition (CuAAC) for rapid, modular conjugation to azide-bearing target-protein ligands in PROTAC (Proteolysis-Targeting Chimera) design [1]. It belongs to the class of CRBN-recruiting ligand–linker conjugates that collectively account for approximately 46% of all reported CRBN-targeting PROTACs [2].

Why Pomalidomide-CO-PEG4-propargyl Cannot Be Replaced by Another CRBN Ligand–Linker Conjugate


The choice of CRBN-recruiting ligand, linker length, and terminal functional group each independently govern ternary-complex formation efficiency, degradation potency, and synthetic tractability. Pomalidomide binds CRBN with approximately 10-fold higher affinity (IC50 ≈ 3 µM) than thalidomide (IC50 ≈ 30 µM) [1], directly impacting the thermodynamic cooperativity of the PROTAC ternary complex. Linker length is not a neutral parameter: in a systematic p300 degrader library, compound 18i bearing a PEG4 linker was identified as the most effective degrader, with linker lengths exceeding 10 atoms conferring enhanced degradation [2]. Even subtle changes—such as swapping the terminal propargyl for an azide or carboxylic acid—redirect the entire synthetic workflow, alter solubility, and may compromise click-chemistry efficiency. Therefore, substituting Pomalidomide-CO-PEG4-propargyl for a thalidomide-based, shorter-linker, or differently functionalized analog risks non-overlapping structure–activity relationships and failed PROTAC assembly.

Quantitative Differentiation Evidence for Pomalidomide-CO-PEG4-propargyl Versus Key Analogs


10-Fold Higher CRBN Binding Affinity of Pomalidomide Versus Thalidomide-Based Linker Conjugates

Pomalidomide-based CRBN ligands exhibit approximately 10-fold greater affinity for the CRBN–DDB1 complex than thalidomide-based ligands. In a fluorescence-based thermal stability assay, pomalidomide and lenalidomide each displayed an IC50 of ~3 µM for the human recombinant CRBN–DDB1 complex, while thalidomide demonstrated an IC50 of ~30 µM [1]. Because Pomalidomide-CO-PEG4-propargyl incorporates the pomalidomide pharmacophore rather than thalidomide, PROTACs assembled from this building block are expected to recruit CRBN with higher effective local concentration at the target protein, directly influencing ternary-complex stability and degradation efficiency [2]. This affinity advantage is intrinsic to the pomalidomide core and is preserved in the PEG4–propargyl conjugate.

PROTAC CRBN ligand E3 ligase affinity

PEG4 Linker Length Correlates with Maximal Degradation Potency in p300 PROTAC Library

In a systematic linker-optimisation study for p300/CBP degraders built from the A-485 warhead and pomalidomide, compound 18i—which incorporates a PEG4 linker—was identified as the most effective degrader when tested in the MM1.S myeloma cell line [1]. The study further established a general design rule: linker lengths greater than 10 atoms (PEG4 spans approximately 14 atoms) afforded enhanced target degradation compared to shorter linkers [1]. Pomalidomide-CO-PEG4-propargyl, with its four-ethylene-glycol-unit spacer, falls within this optimal length window, whereas analogs such as Pomalidomide-PEG2-propargyl or Pomalidomide-PEG1-propargyl may provide insufficient reach for ternary-complex formation with many target proteins.

PROTAC linker length p300 degradation

Propargyl (Alkyne) Handle Enables Modular CuAAC Click Chemistry: Orthogonal Assembly Versus Carboxylic Acid Conjugates

The terminal propargyl group in Pomalidomide-CO-PEG4-propargyl serves as an alkyne donor for copper-catalyzed azide–alkyne cycloaddition (CuAAC), a bioorthogonal click reaction that proceeds with high regioselectivity and near-quantitative conversion under mild conditions [1]. This contrasts with the carboxylic-acid-terminated analog Pomalidomide-PEG4-C-COOH (CAS 2097938-44-6), which requires amide-coupling reagents (e.g., EDC/NHS) and may cross-react with amine-containing biomolecules . Sigma-Aldrich explicitly classifies Pomalidomide-PEG4-Alkyne as a click-chemistry reagent (reaction type: click chemistry) and highlights that the pendant alkyne enables parallel synthesis of PROTAC libraries with variation in crosslinker length, composition, and E3 ligase ligand . The CuAAC reaction yields stable 1,2,3-triazole linkages that are metabolically robust and widely used in PROTAC literature, whereas amide bonds from COOH conjugates may be susceptible to endogenous amidases.

click chemistry CuAAC PROTAC synthesis

PEG4 Spacer Confers Enhanced Aqueous Solubility Relative to Non-PEGylated Pomalidomide–Propargyl Conjugates

Pomalidomide as a standalone molecule has negligible aqueous solubility (insoluble in water; DMSO solubility ~50–55 mg/mL) . The incorporation of a four-unit PEG spacer between the pomalidomide core and the propargyl group introduces four ethylene glycol oxygen atoms capable of hydrogen bonding with water, increasing the hydrophilic surface area and improving aqueous dispersibility [1]. In the broader PEG–PROTAC linker class, increasing PEG chain length from PEG0 (no PEG) through PEG2 to PEG4 correlates with improved aqueous solubility and reduced non-specific protein binding, which are critical for reliable in vitro assay performance [2]. While direct aqueous solubility values for Pomalidomide-CO-PEG4-propargyl in mg/mL are not publicly reported, the physicochemical principle is well established: PEG4-containing conjugates exhibit higher aqueous solubility than their non-PEGylated or shorter-PEG counterparts.

PROTAC solubility PEG linker

Optimal Application Scenarios for Pomalidomide-CO-PEG4-propargyl in PROTAC Research and Development


Parallel PROTAC Library Synthesis via CuAAC Click Chemistry

The propargyl handle of Pomalidomide-CO-PEG4-propargyl enables high-throughput, modular assembly of PROTAC libraries. A single batch of this building block can be reacted with a panel of azide-functionalized target-protein ligands under standard CuAAC conditions (CuSO₄·5H₂O, sodium ascorbate, TBTA, H₂O/tBuOH) to generate diverse PROTAC candidates in parallel . This strategy is explicitly recommended by Sigma-Aldrich for 'parallel synthesis to more quickly generate PROTAC libraries that feature variation in crosslinker length, composition, and E3 ligase ligand' . Scientific users prioritizing rapid SAR exploration should procure this compound as a universal CRBN-recruiting module rather than synthesizing individual conjugates de novo.

PROTAC Design for Targets Requiring Extended Linker Reach (≥10 Atoms)

For protein targets with deep binding pockets or sterically demanding protein–protein interfaces, the PEG4 linker (approximately 14-atom span) provides sufficient reach to facilitate productive ternary-complex formation between CRBN and the target protein. The p300/CBP degrader study demonstrated that PEG4 was optimal, with longer linker lengths (>10 atoms) conferring enhanced degradation potency [1]. Laboratories encountering failed degradation with shorter PEG2 or PEG3 linkers should switch to the PEG4 conjugate as the first iterative optimization step, rather than exploring entirely different E3 ligase ligands.

CRBN-Mediated Degradation Where Maximal E3 Ligase Affinity Is Required

When target protein abundance is high, or when the target ligand binds with moderate affinity (Kd > 100 nM), ternary-complex formation becomes thermodynamically challenging. In these scenarios, the pomalidomide core of Pomalidomide-CO-PEG4-propargyl provides an approximately 10-fold CRBN affinity advantage over thalidomide-based conjugates (IC50 ~3 µM vs ~30 µM) [2]. This affinity differential can be the difference between a functional degrader and an inactive chimera, making this compound the preferred CRBN-recruiting building block for challenging targets.

In Vitro and Cell-Based Assays Requiring Minimized DMSO Concentration

The PEG4 spacer contributes hydrophilic character that improves aqueous dispersibility relative to non-PEGylated pomalidomide derivatives [3]. For cell-based degradation assays where elevated DMSO concentrations (>0.1% v/v) cause cytotoxicity or confounding transcriptional responses, the PEG4 conjugate allows lower organic co-solvent usage, preserving assay fidelity. This is particularly relevant for primary cell cultures and sensitive reporter cell lines.

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